molecular formula C6H3BrCl2INO B1375674 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine CAS No. 1305324-56-4

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine

Cat. No.: B1375674
CAS No.: 1305324-56-4
M. Wt: 382.81 g/mol
InChI Key: DELIJYMGNUJWKI-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H3BrCl2INO and a molecular weight of 382.81 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and a methoxy group attached to the pyridine ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes include halogenation reactions where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. Methoxylation is usually achieved through nucleophilic substitution reactions using methanol or other methoxy donors .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in substitution reactions, the halogen atoms may be replaced with alkyl, aryl, or other functional groups, leading to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its halogen and methoxy functional groups. The molecular targets and pathways involved include:

Comparison with Similar Compounds

  • 2-Bromo-4-iodo-3-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridine
  • 2,5-Dichloro-4-iodo-3-methoxypyridine
  • 3-Iodo-4-methoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine

Comparison: Compared to these similar compounds, 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is unique due to the presence of multiple halogen atoms and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Biological Activity

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogens and a methoxy group, enhances its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₆H₃BrCl₂INO
  • Molecular Weight : 382.82 g/mol
  • CAS Number : 1305324-56-4

The presence of halogen atoms (bromine, chlorine, and iodine) in the compound allows for unique interactions with proteins and enzymes, which may enhance binding affinity and specificity towards biological targets .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly those involved in drug metabolism. Notably, it has been identified as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs.

Key Mechanisms Include :

  • Halogen Bonding : The halogen atoms can form halogen bonds with amino acid residues in proteins, influencing enzyme activity.
  • Nucleophilic Substitution : The methoxy group can act as a leaving group or nucleophile in various chemical reactions, facilitating interactions with biological targets.

Biological Activity

The compound has shown promise in several areas:

  • Enzyme Inhibition :
    • Selective inhibition of cytochrome P450 enzymes indicates potential applications in modifying drug efficacy and safety profiles.
    • Studies suggest that it may also inhibit other metabolic pathways influenced by these enzymes.
  • Antimicrobial Properties :
    • Preliminary investigations indicate that compounds with similar structures often exhibit significant antimicrobial activity. The halogenated nature may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Activity :
    • Some studies have suggested that this compound may inhibit cell proliferation through its action on specific kinases involved in cancer pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Cytochrome P450 InhibitionDemonstrated selective inhibition, suggesting potential for drug metabolism modification.
Antimicrobial ActivityIndicated potential antimicrobial properties linked to structural features.
Anticancer PropertiesSuggested inhibition of cell proliferation via kinase modulation.

Properties

IUPAC Name

2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2INO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELIJYMGNUJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1Br)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251887
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-56-4
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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